![molecular formula C13H11BrOZn B14901429 2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
2-[(Phenoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Phenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenoxy)methyl]phenylzinc bromide typically involves the reaction of phenylzinc bromide with phenoxy methyl bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Preparation of Phenylzinc Bromide: This is achieved by reacting bromobenzene with zinc dust in the presence of a catalyst.
Reaction with Phenoxy Methyl Bromide: The phenylzinc bromide is then reacted with phenoxy methyl bromide to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of automated reactors and stringent control of reaction parameters like temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-[(Phenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile.
Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases like potassium carbonate.
Negishi Coupling: Utilizes nickel or palladium catalysts and often requires the presence of a base.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
2-[(Phenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用機序
The mechanism by which 2-[(Phenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar reactions.
Benzylzinc Bromide: Another organozinc reagent with a benzyl group instead of a phenoxy methyl group.
Cyclohexylzinc Bromide: Contains a cyclohexyl group and is used in different synthetic applications.
Uniqueness
2-[(Phenoxy)methyl]phenylzinc bromide is unique due to its phenoxy methyl group, which provides additional reactivity and selectivity in certain chemical reactions. This makes it a valuable reagent in the synthesis of more complex and functionalized organic molecules.
特性
分子式 |
C13H11BrOZn |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
bromozinc(1+);phenoxymethylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-7,9-10H,11H2;1H;/q-1;;+2/p-1 |
InChIキー |
ULSWTFSCNYTMBC-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


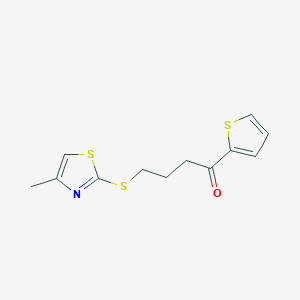
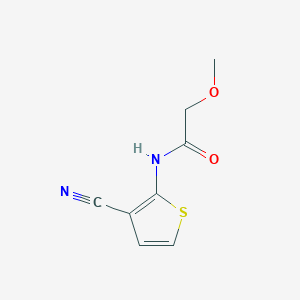
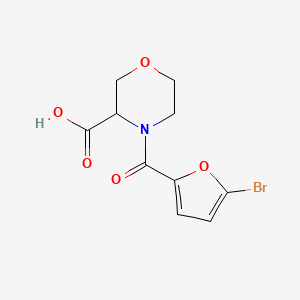
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
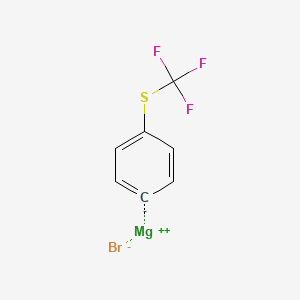
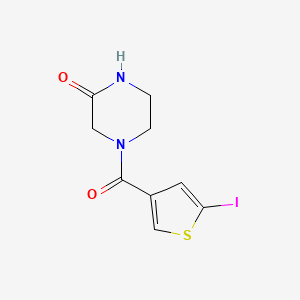
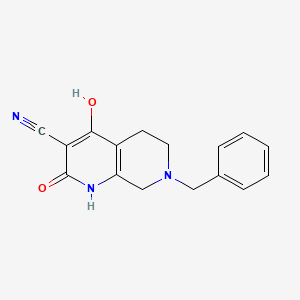


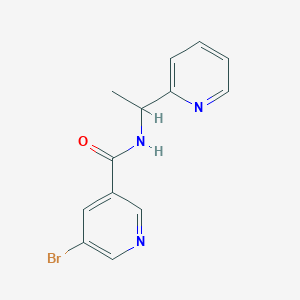
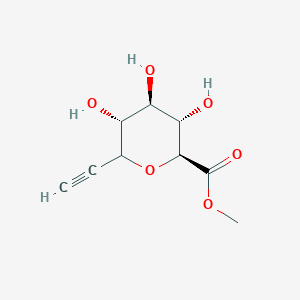
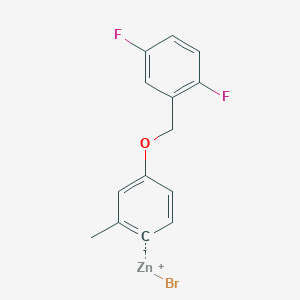
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B14901444.png)
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
